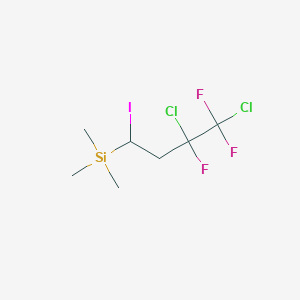
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is a chemical compound with the molecular formula C7H12Cl2F3ISi. It is known for its unique combination of halogen atoms and a trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including halogenation and fluorination, to introduce the desired halogen atoms at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and silylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Strict control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon compounds, while reduction reactions can produce simpler hydrocarbons or alcohols.
Scientific Research Applications
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen and silyl groups into target molecules.
Biology: Investigated for its potential use in modifying biomolecules and studying their interactions.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane involves its ability to undergo various chemical reactions, such as substitution and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in organic synthesis, the compound may act as a halogenating or silylating agent, modifying the structure and reactivity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)trimethylsilane
- (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)trimethylsilane
Uniqueness
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is unique due to its specific combination of halogen atoms and a trimethylsilyl group. This combination imparts distinct reactivity and chemical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
649-66-1 |
|---|---|
Molecular Formula |
C7H12Cl2F3ISi |
Molecular Weight |
379.06 g/mol |
IUPAC Name |
(3,4-dichloro-3,4,4-trifluoro-1-iodobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H12Cl2F3ISi/c1-14(2,3)5(13)4-6(8,10)7(9,11)12/h5H,4H2,1-3H3 |
InChI Key |
CKAINWCJUNQPOI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC(C(F)(F)Cl)(F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


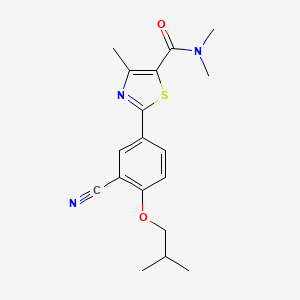
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)

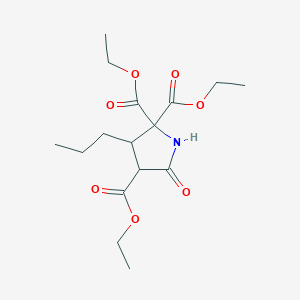
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
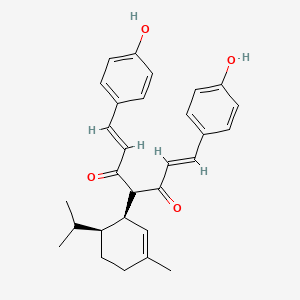
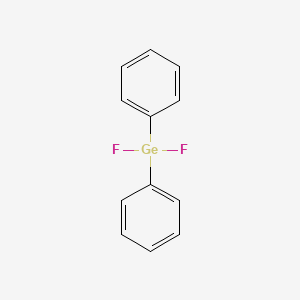
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
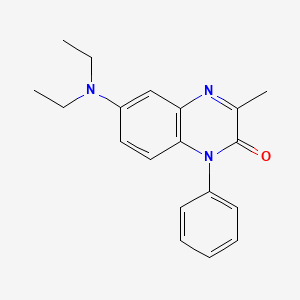
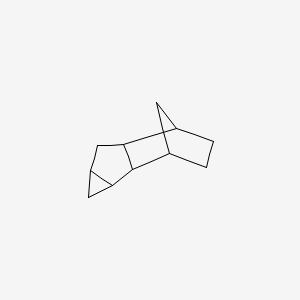
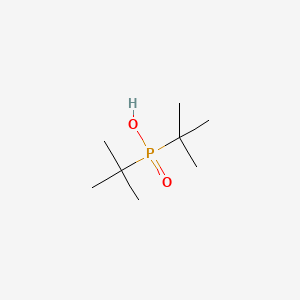
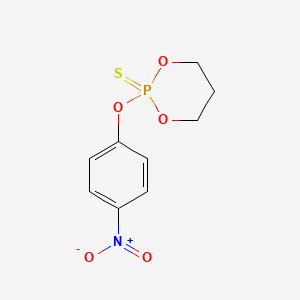
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
